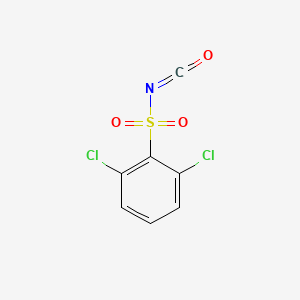

2,6-Dichlorobenzenesulfonyl isocyanate

描述

2,6-Dichlorobenzenesulfonyl isocyanate is a versatile chemical compound widely used in scientific research and industrial applications. It is known for its reactivity and ability to act as an intermediate in the synthesis of various compounds. This compound is particularly valuable in the fields of pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzenesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C.

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, while efficient, poses safety hazards due to the toxicity of phosgene and the corrosiveness of hydrogen chloride . Non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation processes, are also explored to mitigate these risks .

化学反应分析

Types of Reactions: 2,6-Dichlorobenzenesulfonyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonylureas.

Addition Reactions: It can add to compounds containing active hydrogen atoms, such as alcohols and thiols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used reagents.

Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.

Major Products:

Sulfonylureas: Formed from reactions with amines.

Sulfonyl esters and thioesters: Formed from reactions with alcohols and thiols, respectively.

科学研究应用

Medicinal Chemistry

DCBIS is recognized for its role in the development of pharmaceutical compounds. It serves as a key intermediate in synthesizing various biologically active molecules:

- Integrin Inhibitors : DCBIS has been studied for its inhibitory effects on integrin α2β1, which plays a crucial role in cell adhesion and signaling. Research indicates that modifications on the DCBIS scaffold can lead to potent inhibitors with specific activity profiles against various cell lines, showcasing its potential in treating diseases related to integrin dysfunction .

- Hypoglycemic Agents : Historical studies have demonstrated that arylsulfonyl isocyanates, including DCBIS, can be utilized to synthesize hypoglycemic drugs. The compound's ability to modify biological targets makes it valuable in drug discovery processes aimed at metabolic disorders .

- Anthelmintic Activity : Recent investigations into small molecule inhibitors have highlighted DCBIS's potential as an anthelmintic agent. It has shown efficacy against nematodes and other parasitic worms, indicating its utility in developing treatments for parasitic infections .

Agricultural Chemistry

DCBIS is also employed in the synthesis of herbicides and pesticides:

- Herbicide Development : The compound is used as an intermediate in the production of novel herbicides. Its structural characteristics allow for the design of compounds that can effectively target specific plant processes, leading to enhanced herbicidal activity .

- Pesticide Formulations : DCBIS derivatives have been explored for their potential in formulating effective pesticides that can combat agricultural pests while being selective towards beneficial species.

Materials Science

In materials science, DCBIS finds applications due to its reactivity:

- Polymer Chemistry : DCBIS can be utilized to create cross-linking agents for polymers. Its isocyanate functionality allows it to react with polyols or amines, resulting in durable materials with desirable mechanical properties.

- Coatings and Adhesives : The compound's reactivity makes it suitable for formulating high-performance coatings and adhesives that require robust bonding under various environmental conditions.

Table 1: Summary of Applications

作用机制

The mechanism of action of 2,6-dichlorobenzenesulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in various synthetic processes to create new compounds with desired properties .

相似化合物的比较

2-Chlorobenzenesulfonyl isocyanate: Similar in structure but with only one chlorine atom.

2,4-Dichlorobenzenesulfonyl chloride: Another related compound used in similar applications.

Uniqueness: 2,6-Dichlorobenzenesulfonyl isocyanate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and allows for the formation of more diverse products compared to its mono-chlorinated counterparts .

生物活性

Overview

2,6-Dichlorobenzenesulfonyl isocyanate (DCBIS) is a chemical compound recognized for its significant reactivity and utility as an intermediate in organic synthesis. Its applications span various fields, including pharmaceuticals, agrochemicals, and materials science. This article delves into the biological activity of DCBIS, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

DCBIS is characterized by its isocyanate functional group, which imparts notable reactivity with nucleophiles. The compound can be synthesized through several methods, most commonly by reacting 2,6-dichlorobenzenesulfonyl chloride with potassium cyanate in suitable solvents. The industrial production often involves the phosgene process, which raises safety concerns due to the toxic nature of phosgene and hydrogen chloride.

The biological activity of DCBIS primarily stems from its ability to form stable covalent bonds with nucleophilic sites on biomolecules. The isocyanate group (N=C=O) reacts with amines, alcohols, and thiols, leading to the formation of sulfonylureas and other derivatives. This reactivity is crucial for modifying biomolecules in research and potential therapeutic applications.

Pharmaceutical Development

DCBIS plays a significant role in drug synthesis, particularly in developing sulfonylurea drugs used for managing type 2 diabetes. These compounds operate through mechanisms that enhance insulin secretion from pancreatic beta cells.

Antifungal Activity

Recent studies have explored the antifungal properties of compounds derived from DCBIS. For instance, complexes formed with transition metals like Co(II) and Cu(II) have exhibited promising antifungal activities against various strains of Candida, suggesting that DCBIS derivatives could be effective in combating fungal infections .

Occupational Exposure and Health Risks

A case-referent study highlighted the risks associated with exposure to isocyanates, including DCBIS. It found a correlation between occupational exposure levels and the incidence of asthma among workers in manufacturing settings. The study indicated that even low concentrations could pose significant health risks, emphasizing the need for stringent safety measures when handling such compounds .

Integrin Inhibition

Research has demonstrated that DCBIS derivatives exhibit potent inhibitory effects on integrin α2β1, a receptor involved in cell adhesion processes. In vitro studies reported IC50 values as low as 0.015 μM for certain derivatives, indicating strong biological activity that could be leveraged for therapeutic interventions targeting integrin-mediated processes .

Data Tables

| Biological Activity | IC50 (μM) | Cell Line | Ligand |

|---|---|---|---|

| Integrin α2β1 | 0.015 | Platelet | Collagen I |

| Integrin α2β1 | 0.138 | K562 | Collagen I |

| Integrin α4β1 | 2.128 | Jurkat | VCAM |

| Integrin α5β1 | >10 | K562 | Fibronectin |

属性

IUPAC Name |

2,6-dichloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3S/c8-5-2-1-3-6(9)7(5)14(12,13)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPCYVNTFRAYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512124 | |

| Record name | 2,6-Dichlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71103-41-8 | |

| Record name | 2,6-Dichlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。